molecular formula C17H14N2O2 B7549874 Quinoline-6-carboxylic acid 3-hydroxybenzylamide

Quinoline-6-carboxylic acid 3-hydroxybenzylamide

Cat. No. B7549874
M. Wt: 278.30 g/mol
InChI Key: QEUWFZNDDNHEFK-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

Thioanisole (1.7 mL, 14 mmol) was added to a mixture of quinoline-6-carboxylic acid 3-benzyloxybenzylamide (1.3 g, 3.6 mmol) and trifluoroacetic acid(8 mL) on an ice bath, and the solution was stirred for 4 hours at room temperature. The solvent was evaporated in vacuo, then water, an aqueous solution of saturated sodium bicarbonate, ethyl acetate and tetrahydrofuran were added to the residue for extraction, the organic layer was washed with brine, then, dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, recrystallized from ethyl acetate-methanol, and the title compound (0.64 g, 2.3 mmol, 64%) was obtained as a white crystal.
Quantity
1.7 mL
Type
reactant
Reaction Step One
Name
quinoline-6-carboxylic acid 3-benzyloxybenzylamide
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
C1(SC)C=CC=CC=1.C([O:16][C:17]1[CH:18]=[C:19]([CH:34]=[CH:35][CH:36]=1)[CH2:20][NH:21][C:22]([C:24]1[CH:25]=[C:26]2[C:31](=[CH:32][CH:33]=1)[N:30]=[CH:29][CH:28]=[CH:27]2)=[O:23])C1C=CC=CC=1.FC(F)(F)C(O)=O>>[OH:16][C:17]1[CH:18]=[C:19]([CH:34]=[CH:35][CH:36]=1)[CH2:20][NH:21][C:22]([C:24]1[CH:25]=[C:26]2[C:31](=[CH:32][CH:33]=1)[N:30]=[CH:29][CH:28]=[CH:27]2)=[O:23]

Inputs

Step One
Name
Quantity
1.7 mL
Type
reactant
Smiles
C1(=CC=CC=C1)SC
Name
quinoline-6-carboxylic acid 3-benzyloxybenzylamide
Quantity
1.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(CNC(=O)C=2C=C3C=CC=NC3=CC2)C=CC1
Name
Quantity
8 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
ADDITION
Type
ADDITION
Details
water, an aqueous solution of saturated sodium bicarbonate, ethyl acetate and tetrahydrofuran were added to the residue for extraction
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate-methanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC=1C=C(CNC(=O)C=2C=C3C=CC=NC3=CC2)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.3 mmol
AMOUNT: MASS 0.64 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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